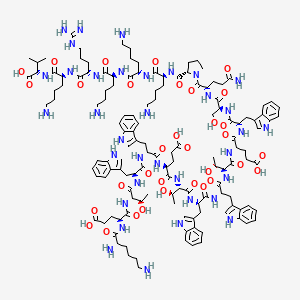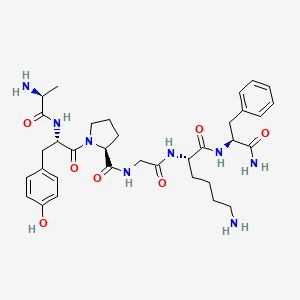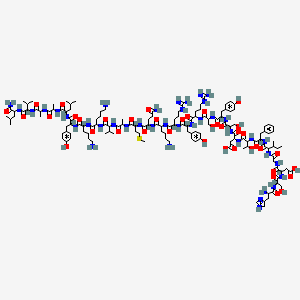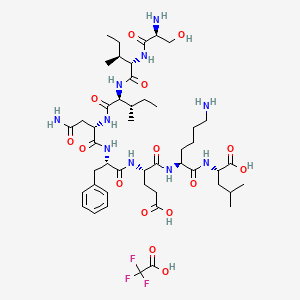
IRRP1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron regulatory protein 1 (IRRP1) is a cytoplasmic protein that plays a crucial role in maintaining cellular iron homeostasis. It is involved in the post-transcriptional regulation of genes responsible for iron uptake, storage, and release. This compound binds to iron-responsive elements (IREs) in the untranslated regions of target mRNAs, thereby controlling their stability and translation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRRP1 involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques like affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
Chemical Reactions Analysis
Types of Reactions
IRRP1 undergoes various post-translational modifications, including phosphorylation and acetylation. These modifications can affect its activity and stability. Additionally, this compound can interact with other proteins and small molecules, influencing its function .
Common Reagents and Conditions
Common reagents used in the study of this compound include iron chelators, which can modulate its activity by altering cellular iron levels. Phosphatase and kinase inhibitors are also used to study the effects of phosphorylation on this compound .
Major Products Formed
The major products formed from the reactions involving this compound are typically the modified forms of the protein itself, such as phosphorylated or acetylated this compound. These modifications can alter the protein’s binding affinity to IREs and its regulatory functions .
Scientific Research Applications
IRRP1 has numerous applications in scientific research:
Chemistry: this compound is used to study iron metabolism and its regulation at the molecular level.
Biology: It is crucial for understanding cellular iron homeostasis and the role of iron in various biological processes.
Medicine: this compound is studied in the context of diseases related to iron metabolism, such as anemia and hemochromatosis.
Industry: The protein is used in the development of diagnostic tools and therapeutic agents targeting iron-related disorders
Mechanism of Action
IRRP1 exerts its effects by binding to iron-responsive elements in the untranslated regions of target mRNAs. This binding regulates the stability and translation of these mRNAs, thereby controlling the expression of proteins involved in iron uptake, storage, and release. The activity of this compound is modulated by the presence of a 4Fe-4S cluster, which influences its RNA-binding and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
Iron regulatory protein 2 (IRRP2): Similar to IRRP1, IRRP2 also binds to iron-responsive elements and regulates iron metabolism.
Ferritin: Ferritin is a protein complex that stores iron and releases it in a controlled manner.
Transferrin: Transferrin is a blood plasma protein that transports iron throughout the body.
Uniqueness of this compound
This compound is unique in its dual functionality as an RNA-binding protein and an enzyme. Its ability to switch between these roles depending on cellular iron levels makes it a versatile regulator of iron metabolism. Additionally, the presence of a 4Fe-4S cluster in this compound distinguishes it from other iron-regulatory proteins .
Properties
CAS No. |
153840-64-3 |
|---|---|
Molecular Formula |
C₃₅H₅₉N₁₃O₁₂S |
Molecular Weight |
885.99 |
sequence |
One Letter Code: CLKDRHD |
Synonyms |
IRRP1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)




